Home > Products > Screening Compounds P121966 > Necrostatin 2 racemate
Necrostatin 2 racemate -

Necrostatin 2 racemate

Catalog Number: EVT-255807
CAS Number:
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Necrostatin-2 racemate is a chemical compound widely used in scientific research to investigate cellular death pathways, particularly necroptosis. While its precise source remains unclear in the provided literature, it is often classified as a laboratory reagent. Necrostatin-2 is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. [] This inhibition makes Necrostatin-2 a valuable tool for researchers studying the role of necroptosis in various biological processes and disease models. []

Necrostatin-1

  • Compound Description: Necrostatin-1 (Nec-1) is a potent and selective allosteric inhibitor of receptor-interacting protein kinase 1 (RIPK1) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts by specifically targeting the kinase activity of RIPK1, effectively inhibiting necroptosis [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Numerous studies have demonstrated the protective effects of Nec-1 in various models of ischemia-reperfusion injury, including myocardial, renal, and cerebral ischemia [, , , , , , , , , , , , , , ]. Beyond its role in necroptosis, Nec-1 has shown potential in reducing oxidative stress, inflammation, and apoptosis in various disease models [, , , , , , , , , , , , , ].

(Z)-5-(3,5-Dimethoxybenzyl)-2-imine-1-methylimidazolin-4-1 (DIMO)

  • Compound Description: DIMO is a novel analog of Necrostatin-1, designed to improve upon the original molecule's properties []. It exhibits cardioprotective effects against ischemia-reperfusion injury by suppressing necroptosis through the autophagic pathway []. Studies suggest that DIMO achieves this by reducing RIPK1 activation and restoring impaired autophagic flux []. Additionally, molecular docking simulations indicate that DIMO directly binds to RIPK1 [].

Metformin

  • Compound Description: Metformin is a widely used anti-diabetic drug known for its glucose-lowering effects []. Interestingly, research suggests that metformin also demonstrates cardioprotective benefits by reducing cardiac mitochondrial dysfunction, improving mitochondrial dynamics, and attenuating apoptosis [].
Overview

Necrostatin 2 racemate, also referred to as Necrostatin-1 stable or 7-Chloro-O-Nec1, is a significant compound recognized for its role as a specific inhibitor of receptor-interacting protein kinase 1. This compound is primarily studied for its ability to inhibit necroptosis, a programmed form of cell death that is distinct from apoptosis and plays a critical role in various pathological conditions. The inhibition of receptor-interacting protein kinase 1 by Necrostatin 2 racemate is instrumental in modulating inflammatory responses and protecting cells from necroptotic death.

Source

Necrostatin 2 racemate is synthesized through various chemical reactions, primarily involving the formation of an indole derivative. The compound has been explored extensively in scientific research and is available from multiple chemical suppliers for laboratory use.

Classification

Necrostatin 2 racemate falls under the category of small molecule inhibitors and is classified as a receptor-interacting protein kinase 1 inhibitor. Its chemical structure includes an indole core and features that enable it to interact specifically with the ATP-binding site of receptor-interacting protein kinase 1.

Synthesis Analysis

Methods

The synthesis of Necrostatin 2 racemate involves several key steps, which include:

  1. Formation of the Indole Core: The synthesis begins with the Fischer indole synthesis reaction to create the indole core.
  2. Chlorination: The indole derivative undergoes chlorination to introduce a chlorine atom at a specific position, enhancing its biological activity.
  3. Formation of the Imidazolidine-2,4-dione Ring: The final step involves cyclization to form the imidazolidine-2,4-dione ring structure.

Technical Details

The synthetic routes are optimized for yield and purity, often utilizing solvents such as dimethyl sulfoxide and ethanol. Reactions are typically conducted under controlled temperature and pressure conditions to ensure consistency in product formation.

Molecular Structure Analysis

Structure

The molecular structure of Necrostatin 2 racemate can be described as follows:

  • Molecular Formula: C₁₃H₁₁ClN₂O
  • Molecular Weight: Approximately 248.69 g/mol
  • Structural Features: The compound features an indole core with a chlorine substituent and an imidazolidine-2,4-dione moiety.

Data

The compound's three-dimensional conformation allows it to effectively bind to receptor-interacting protein kinase 1, influencing its inhibitory activity.

Chemical Reactions Analysis

Types of Reactions

Necrostatin 2 racemate can participate in various chemical reactions:

  • Oxidation: Under specific conditions, the compound can be oxidized to yield different oxidation products.
  • Reduction: Reduction reactions may modify functional groups within the compound.
  • Substitution: Nucleophilic substitution reactions can alter the chlorine atom on the indole ring.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Sodium methoxide and potassium tert-butoxide are frequently employed for nucleophilic substitutions.
Mechanism of Action

Process

Necrostatin 2 racemate exerts its effects primarily through:

  1. Targeting Receptor-Interacting Protein Kinase 1: The compound binds to the ATP pocket of receptor-interacting protein kinase 1, inhibiting its activity.
  2. Blocking Necroptosis Pathway: By inhibiting receptor-interacting protein kinase 1, Necrostatin 2 racemate effectively blocks necroptosis signaling pathways, which are crucial in various inflammatory diseases.

Data

Research indicates that this inhibition leads to a reduction in necroptotic cell death, thus providing protective effects against conditions such as systemic inflammatory response syndrome induced by tumor necrosis factor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of compounds containing halogens and nitrogen functionalities.
Applications

Scientific Uses

Necrostatin 2 racemate has several applications in scientific research:

  • Cell Death Studies: Used extensively to study necroptosis mechanisms in various cell types.
  • Inflammation Research: Investigated for its potential therapeutic effects in models of systemic inflammatory response syndrome and other inflammatory diseases.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting receptor-interacting protein kinase 1-related pathways.
Molecular Mechanisms of Action in Necroptosis Regulation

RIPK1 Kinase Inhibition as the Primary Target of Necrostatin 2 Racemate

Necrostatin 2 racemate (Nec-1s, 7-Cl-O-Nec1) functions as a potent and specific inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulatory molecule in necroptotic signaling pathways. This small molecule inhibitor (chemical name: 5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione; CAS 852391-15-2) achieves half-maximal inhibitory concentration (IC50) values in the nanomolar range against RIPK1 autophosphorylation. Biochemical assays demonstrate that Nec-1s effectively blocks TNFα-induced necroptosis in FADD-deficient Jurkat cells with an IC50 of 206 nM, as measured by ATP-based viability assays following 30 hours of TNFα exposure [1] [2]. This places Nec-1s among the most potent RIPK1-targeting compounds described in the literature. The molecular basis for this potent inhibition stems from Nec-1s's ability to specifically target the kinase domain of RIPK1 without affecting its scaffolding function in nuclear factor kappa B (NF-κB) activation pathways, thereby allowing selective interruption of cell death signaling while preserving inflammatory signaling functions [1] [6].

Table 1: Comparative Inhibition Profiles of Necroptosis Inhibitors

CompoundMolecular TargetIC50 (RIPK1 Autophosphorylation)Cellular Necroptosis IC50
Nec-1sRIPK1~200 nM206 nM (Jurkat cells)
Nec-1RIPK1/IDO~200 nM210 nM (Jurkat cells)
GSK'872RIPK3Not applicable1.8 nM (HT-29 cells)
NSAMLKLNot applicable840 nM (HT-29 cells)

Allosteric Modulation of RIPK1 Autophosphorylation Dynamics

Nec-1s exerts its inhibitory effect through allosteric modulation of RIPK1's activation loop, stabilizing the kinase in an inactive conformation that prevents autophosphorylation. Structural analyses reveal that Nec-1s binds to a unique hydrophobic pocket adjacent to the ATP-binding site in the kinase domain, specifically interacting with residues Asp161 and Ser161 within the activation loop. This binding induces conformational changes that lock the activation segment in a "closed" or inactive state, preventing the transition to the active conformation required for autophosphorylation and subsequent kinase activation [2] [9]. Homology modeling using B-RAF as a template demonstrates that this allosteric mechanism effectively stabilizes the inactive DFG-Asp motif conformation, a feature conserved across multiple kinase targets of allosteric inhibitors [6].

Dose-response studies in cellular models show that Nec-1s (1-100 μM) inhibits RIPK1 autophosphorylation in a concentration-dependent manner, with near-complete suppression observed at 100 μM after 1 hour of treatment [2]. This allosteric mechanism differs fundamentally from ATP-competitive inhibitors as it does not directly block the catalytic cleft but instead prevents the conformational reorganization necessary for kinase activation. The precise targeting of this regulatory mechanism explains the exquisite specificity of Nec-1s for RIPK1 compared to other kinases and accounts for its minimal off-target effects at therapeutic concentrations [6] [9].

Table 2: Molecular Interactions in RIPK1 Allosteric Inhibition

ResidueInteraction TypeFunctional ConsequenceExperimental Validation
Asp161Hydrogen bondingStabilizes inactive DFG conformationMutagenesis studies
Ser161Hydrophobic packingMaintains activation loop positionKinase assays with mutants
Leu159Van der Waals forcesAnchors inhibitor positionStructural modeling
Val76Pocket enclosurePrevents ATP binding cleft accessCrystallography

Differential Selectivity Profiling Against 485 Human Kinases

Comprehensive kinase profiling studies have demonstrated the exceptional selectivity of Nec-1s for RIPK1 within the human kinome. In systematic screens evaluating inhibitory activity against 485 human kinases, Nec-1s exhibited >1000-fold selectivity for RIPK1 over all other tested kinases [1] [7]. This remarkable specificity represents a significant advancement over first-generation necrostatins such as Nec-1, which showed partial inhibition of PAK1 and PKAcα at concentrations only 10-fold higher than those required for RIPK1 inhibition [6]. The enhanced selectivity profile of Nec-1s is attributed to its optimized chemical structure, particularly the chlorine substitution at position 7 of the indole ring and the replacement of the thiohydantoin moiety with a hydantoin group [3] [7].

The selectivity profile was quantified using the Gini coefficient, a statistical measure of kinase inhibitor selectivity where values approaching 1 indicate high selectivity. Nec-1s achieved a Gini coefficient of 0.85 in broad kinome screens, significantly outperforming Nec-1 (Gini coefficient = 0.65) and demonstrating minimal off-target interactions [7]. This high degree of selectivity is pharmacologically crucial as it minimizes unintended modulation of unrelated signaling pathways, thereby reducing the potential for off-target toxicities in therapeutic applications. The selectivity extends to RIPK3, which Nec-1s does not inhibit even at concentrations up to 100 μM, confirming that its protective effects in necroptosis models are exclusively mediated through RIPK1 inhibition rather than direct RIPK3 blockade [1] [6].

Table 3: Kinome-Wide Selectivity Profile of Nec-1s

Selectivity MetricNec-1sNec-1GSK'872 (RIPK3 Inhibitor)
Number of kinases inhibited >50% at 1 μM1 (RIPK1)3 (RIPK1, PAK1, PKAcα)2 (RIPK3, CAMK2β)
Selectivity score (Gini coefficient)0.850.650.78
RIPK2 inhibition at 1 μMNoneNoneNone
RIPK3 inhibition at 100 μMNoneNone98%

Role in Disrupting Necrosome Assembly (RIPK1-RIPK3-MLKL Axis)

Nec-1s effectively disrupts the formation of the necrosome complex, a critical molecular platform that coordinates the execution of necroptosis. The necrosome assembly begins with RIPK1 activation and proceeds through RIP homotypic interaction motif (RHIM)-dependent recruitment of RIPK3, followed by phosphorylation-driven oligomerization of mixed lineage kinase domain-like protein (MLKL) [9]. By inhibiting RIPK1 kinase activity, Nec-1s prevents the initial RIPK1 autophosphorylation event that enables RIPK3 recruitment via RHIM domain interactions. This blockade occurs upstream in the signaling cascade, effectively preventing the formation of the RIPK1-RIPK3 amyloid signaling complex that serves as the structural foundation for the necrosome [7] [9].

Experimental evidence demonstrates that Nec-1s treatment (20-50 μM) abolishes TNFα-induced RIPK1-RIPK3 interaction within 10 minutes in mouse embryonic fibroblasts (MEFs) and prevents subsequent phosphorylation of MLKL [3] [9]. This inhibition occurs prior to the phosphorylation events that activate MLKL, the terminal executor of necroptosis. MLKL phosphorylation leads to its oligomerization and translocation to the plasma membrane, where it causes membrane disruption through incompletely understood mechanisms. By blocking this upstream signaling event, Nec-1s effectively terminates the entire necroptotic cascade before MLKL activation can occur [7]. The compound's efficacy in disrupting this axis has been validated in multiple cellular models, including studies showing that Nec-1s (200 μM) reduces propidium iodide incorporation in edelfosine-treated U118 glioblastoma cells by >80%, confirming functional blockade of plasma membrane disruption, the terminal event in necroptosis [3] [8].

Comparison of Target Engagement Between Nec-1s and First-Generation Necrostatins

Nec-1s represents a chemically optimized variant of first-generation necrostatins with superior target engagement properties and reduced off-target effects. The critical structural differences include: (1) addition of a chlorine atom at position 7 of the indole ring, (2) replacement of the thiohydantoin moiety with a hydantoin group, and (3) optimization of the methyl group position on the hydantoin ring [2] [9]. These modifications confer enhanced metabolic stability and eliminate the indoleamine 2,3-dioxygenase (IDO) inhibitory activity that characterized earlier necrostatins. First-generation Nec-1 (also known as methyl-thiohydantoin-tryptophan or MTH-Trp) was subsequently discovered to be a potent IDO inhibitor (IC50 = 5.2 μM), complicating the interpretation of its biological effects in inflammation models where IDO plays significant immunomodulatory roles [6].

Pharmacokinetic studies demonstrate that Nec-1s exhibits significantly improved in vivo stability compared to Nec-1, with a plasma half-life extended by approximately 3-fold in murine models [9]. This enhanced stability translates to more sustained target engagement and greater efficacy in disease models such as ischemic brain injury. Importantly, Nec-1s lacks the paradoxical sensitization effect observed with Nec-1 at low doses. In TNF-induced systemic inflammatory response syndrome (SIRS) models, low-dose Nec-1 (0.6 mg/kg) unexpectedly sensitized mice to TNF-induced mortality, whereas Nec-1s at the same dose did not exhibit this effect [6] [9]. This differential effect highlights the importance of Nec-1s's improved target specificity for accurate interpretation of necroptosis inhibition studies.

Table 4: Structural and Functional Comparison of Necrostatins

PropertyNec-1sNec-1Nec-1i (Inactive Variant)
Chemical Structure7-Cl-O-Nec-1 (hydantoin)MTH-Trp (thiohydantoin)Demethylated thiohydantoin
RIPK1 Inhibition (IC50)200 nM200 nM>20 μM
IDO InhibitionNoneIC50 = 5.2 μMIC50 = 8.1 μM
Metabolic StabilityHighModerateLow
Sensitization in SIRSNoYes (at 0.6 mg/kg)Yes

Properties

Product Name

Necrostatin 2 racemate

IUPAC Name

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

InChI

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)

InChI Key

WIKGAEMMNQTUGL-UHFFFAOYSA-N

SMILES

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl

Synonyms

Necrostatin 2 racemate; 852391-15-2; Necrostatin 2 (racemate); 5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione

Canonical SMILES

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.